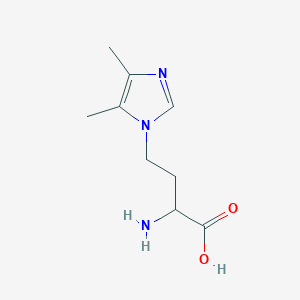
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding dihydroimidazole forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 2-Amino-4-(4,5-dihydro-1H-imidazol-2-yl)butanoic acid
- 2-Amino-4-(4,5-dimethyl-1H-imidazol-2-yl)thio-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
What sets 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid apart is its specific substitution pattern on the imidazole ring, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanoic acid, commonly referred to as a β-amino acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique imidazole ring structure, which is known to influence various biological pathways. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C9H15N3O2 with a molecular weight of approximately 197.23 g/mol. The compound's structure features an amino group and an imidazole moiety that are crucial for its biological interactions.
Antiviral Activity
The antiviral potential of β-amino acid derivatives has been documented in several studies. For instance, compounds with similar structures have shown efficacy against viruses such as the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1) . The mechanisms often involve inhibition of viral replication or interference with viral entry into host cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival.
- Membrane Disruption : Some compounds disrupt microbial membranes, leading to cell lysis.
- Receptor Interaction : The compound may interact with specific receptors in host cells, modulating immune responses or cellular signaling pathways.
Study on Antibacterial Activity
A recent investigation assessed the antibacterial properties of various imidazole derivatives, including those structurally related to this compound. The study found that certain derivatives exhibited significant antibacterial activity against resistant strains of bacteria. The results demonstrated that modifications in the side chains could enhance antimicrobial efficacy .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| Compound C | 12.5 | Pseudomonas aeruginosa |
Study on Antiviral Activity
In another study focusing on antiviral properties, researchers evaluated the effectiveness of β-amino acid derivatives against HSV-1. The results indicated that specific modifications in the imidazole ring significantly enhanced antiviral activity, suggesting a promising avenue for drug development .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-amino-4-(4,5-dimethylimidazol-1-yl)butanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-6-7(2)12(5-11-6)4-3-8(10)9(13)14/h5,8H,3-4,10H2,1-2H3,(H,13,14) |
InChI Key |
YPYNIFFKEGPJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)CCC(C(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















